[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol
Description
BenchChem offers high-quality [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C4H8N4O |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C4H8N4O/c5-1-3-6-4(2-9)8-7-3/h9H,1-2,5H2,(H,6,7,8) |
InChI Key |
SCNMPIHJJUJQFU-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NNC(=N1)CO)N |
Origin of Product |
United States |
Foundational & Exploratory
Unlocking the Bifunctional Potential of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol: A Technical Deep Dive
Topic: Therapeutic Potential of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol in Medicinal Chemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide analyzes the therapeutic utility of this specific 1,2,4-triazole derivative, focusing on its role as a bifunctional linker, a bioisostere for peptide bonds, and a precursor for antimicrobial and metabolic disease therapeutics. We explore the causality between its chemical architecture and its biological efficacy, supported by validated synthetic protocols and mechanistic insights.
Chemical Architecture & Pharmacophore Analysis
The therapeutic versatility of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol stems from its unique structural triad: a rigid aromatic core flanked by two chemically distinct, hydrophilic "arms."
Structural Components & Functionality
| Component | Chemical Feature | Medicinal Chemistry Role |
| 1,2,4-Triazole Core | Aromatic, Polar, Amphoteric | Bioisostere: Mimics amide bonds ( |
| C5-Aminomethyl ( | Basic Primary Amine | Cationic Interaction: Forms salt bridges with aspartate/glutamate residues in active sites (e.g., GPCRs, proteases). Serves as a nucleophilic handle for derivatization. |
| C3-Hydroxymethyl ( | Primary Alcohol | H-Bonding: Acts as a hydrogen bond donor/acceptor to water networks or serine/threonine residues. Enhances aqueous solubility (LogP reduction). |
Tautomerism and Binding Dynamics
The 1,2,4-triazole ring exists in a tautomeric equilibrium (1H, 2H, and 4H forms). While the 4H-tautomer is specified here, the biological environment often dictates the dominant species.
-
Mechanism: In aqueous solution, rapid proton transfer occurs between N1, N2, and N4.
-
Impact: This adaptability allows the molecule to optimize its orientation within an enzyme pocket, maximizing binding enthalpy—a critical feature for inhibiting flexible targets like DPP-4 (Dipeptidyl peptidase-4) or bacterial DNA gyrase .
Therapeutic Applications & Mechanisms
Antimicrobial Agents (Mannich & Schiff Bases)
The aminomethyl group is a prime substrate for the synthesis of Mannich bases , which have demonstrated potent broad-spectrum antibacterial activity, particularly against multidrug-resistant (MDR) strains like S. aureus (MRSA) and P. aeruginosa.
-
Mechanism of Action: The triazole core intercalates or binds to the bacterial DNA gyrase (GyrA/GyrB subunits), while the aminomethyl-derived side chains penetrate the hydrophobic pockets, disrupting DNA replication.
-
Causality: The N-rich triazole ring coordinates with metal ions (e.g., Zn²⁺, Mg²⁺) often found in metalloenzymes, inhibiting their catalytic function.
Metabolic Disease: DPP-4 Inhibition
In the development of anti-diabetic drugs (gliptins), the 1,2,4-triazole ring serves as a robust scaffold.[1]
-
Role: It acts as a spacer that positions the aminomethyl group to interact with the catalytic triad of DPP-4.
-
Advantage: Unlike linear amide linkers, the triazole confers resistance to hydrolysis by plasma peptidases, extending the half-life of the drug.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<150 Da) and high polarity, this compound is an ideal "fragment" for screening libraries.
-
Ligand Efficiency: High binding energy per heavy atom.
-
Growth Vectors: The orthogonal amine and alcohol groups allow "fragment growing" in two distinct directions, exploring adjacent sub-pockets of a target protein.
Visualizing the Mechanism
The following diagram illustrates the synthesis of bioactive derivatives and their interaction with a theoretical enzyme target (e.g., Bacterial DNA Gyrase).
Caption: Transformation of the triazole scaffold into a bioactive inhibitor and its multi-point binding mechanism within an enzyme active site.
Experimental Protocols
Synthesis of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol
Note: This protocol is adapted from standard cyclization methods for 3,5-disubstituted 1,2,4-triazoles.
Objective: Synthesize the core scaffold from readily available precursors (Glycine and Glycolic acid derivatives).
Reagents:
-
Ethyl 2-aminoacetate hydrochloride (Glycine ethyl ester HCl)
-
2-Hydroxyacetohydrazide (Glycolic acid hydrazide)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
Step-by-Step Methodology:
-
Imidate Formation: React Ethyl 2-aminoacetate HCl with dry methanol/HCl gas at 0°C to form the corresponding imidate intermediate. Rationale: Activates the ester for nucleophilic attack.
-
Hydrazidine Formation: Add 2-Hydroxyacetohydrazide to the imidate solution. Stir at room temperature for 4 hours.
-
Cyclization: Reflux the mixture in the presence of catalytic NaOMe (0.5 eq) for 12 hours. Rationale: Base-catalyzed cyclization drives the dehydration and ring closure.
-
Isolation: Evaporate solvent. Neutralize with dilute HCl. Recrystallize from Ethanol/Water (9:1).
-
Validation:
-
1H NMR (DMSO-d6): Look for triazole NH (broad singlet, >13 ppm), -CH2-O (singlet, ~4.5 ppm), and -CH2-N (singlet, ~3.8 ppm).
-
LC-MS: Confirm mass ion [M+H]+ = 129.1 Da.
-
Derivatization: Synthesis of a Schiff Base Antibacterial
Objective: Functionalize the aminomethyl group to increase lipophilicity and target affinity.
-
Dissolution: Dissolve 1.0 mmol of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol in 10 mL absolute ethanol.
-
Addition: Add 1.0 mmol of a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) and 2 drops of glacial acetic acid.
-
Reflux: Heat at reflux for 6 hours. Monitor by TLC (EtOAc:MeOH 8:2).
-
Workup: Cool to precipitate the Schiff base. Filter and wash with cold ethanol.
References
-
Aggarwal, R., et al. (2011). Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives.[2][3]
-
Plech, T., et al. (2011). Microbiologically active Mannich bases derived from 1,2,4-triazoles. The effect of C-5 substituent on antibacterial activity.[3][4] Medicinal Chemistry Research.
-
Fuh, M. T., et al. (2021). Design, Synthesis and Biological Evaluation of Glycolamide, Glycinamide, and β-Amino Carbonyl 1,2,4-Triazole Derivatives as DPP-4 Inhibitors.[1] Bioorganic Chemistry.[1]
-
PubChem. Compound Summary: 1,2,4-Triazole-3-methanol derivatives. National Library of Medicine.
-
Al-Masoudi, N. A., et al. (2006). Synthesis and biological activity of some new 1,2,4-triazole derivatives. Heteroatom Chemistry.
Sources
Troubleshooting & Optimization
Troubleshooting cyclization failures in 3,5-disubstituted triazole synthesis
Technical Support Center: Heterocyclic Chemistry Division Subject: Troubleshooting Cyclization Failures in 3,5-Disubstituted-1,2,4-Triazole Synthesis Ticket ID: TRZ-35-CYC-ERR Responder: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are likely encountering issues with the formation of the 1,2,4-triazole core. While "3,5-disubstituted" can technically refer to 1,2,3-triazoles (via Ru-catalysis), in medicinal chemistry, this nomenclature almost exclusively refers to the condensation of hydrazides with electrophiles (nitriles/imidates) to form 3,5-diaryl/alkyl-1,2,4-triazoles .[1]
The failure to cyclize usually stems from one of two thermodynamic bottlenecks:
-
The "Amidrazone Trap": The linear intermediate forms but lacks the activation energy to dehydrate and close the ring.
-
Electrophile Deactivation: The nitrile partner is too electron-rich or sterically hindered to accept the hydrazide nucleophile.[1]
This guide prioritizes the Einhorn-Brunner and Pellizzari variations, as well as modern Oxidative Cyclization routes.[1]
Part 1: Diagnostic Workflow
Before altering your conditions, locate your failure point on the reaction coordinate.
Caption: Diagnostic logic for triazole synthesis failures. Identify if the issue is nucleophilic attack (Solution 1) or cyclodehydration (Solution 2).
Part 2: Troubleshooting The "Workhorse" Route (Hydrazide + Nitrile)
The most common method involves reacting an acyl hydrazide (
Q1: My reaction is stuck at the linear intermediate (Acylamidrazone). Why won't it close?
The Science: The initial addition of the hydrazide to the nitrile is exothermic, but the subsequent ring closure requires the elimination of water (dehydration), which is thermodynamically demanding. If you see a mass corresponding to
The Fix:
-
Temperature Shock: This cyclization often has a high energy barrier. Standard reflux in Ethanol (78°C) is insufficient.[1] Switch to n-Butanol (118°C) or DMF (153°C) .[1]
-
Microwave Irradiation: Microwave heating is superior for this dehydration step.
-
Protocol: Seal the vessel.[2] Heat to 160–180°C for 20–40 mins in n-BuOH with 0.5 eq
[1].
-
-
Acidic Dehydration: If basic conditions fail, isolate the intermediate and treat with catalytic p-TsOH in refluxing Xylene.[1]
Q2: The nitrile is unreactive (Starting Materials remain).
The Science: Electron-rich nitriles (e.g., p-methoxybenzonitrile) are poor electrophiles.[1] The hydrazide cannot attack the cyano carbon effectively.[1]
The Fix: The Imidate Detour (Pinner Synthesis)
Do not react the nitrile directly.[1] Convert it to an Ethyl Imidate first. This converts a poor electrophile (
Protocol (Imidate Route):
-
Imidate Formation: Dissolve Nitrile (1 eq) in dry EtOH (saturated with HCl gas) at 0°C. Stir overnight. Precipitate with ether to get the Imidate Hydrochloride salt.
-
Critical Check: Ensure conditions are anhydrous; otherwise, you will hydrolyze the nitrile to the amide.
-
-
Cyclization: React Imidate salt (1.2 eq) with Acyl Hydrazide (1 eq) and
(2 eq) in refluxing EtOH.-
Why this works: The leaving group becomes EtOH (neutral) rather than
(high energy) or requiring water elimination.[1]
-
Part 3: The Oxidative "Rescue" Route
If the condensation chemistry above fails due to steric hindrance or electronic deactivation, switch to Oxidative Cyclization . This forms the N1-N2 bond last, avoiding the difficult dehydration step.[1]
Q3: When should I use the Iodine ( ) mediated route?
Recommendation: Use this when working with aldehydes instead of nitriles, or when your hydrazide is sensitive to harsh heat.
The Protocol (Iodine-Mediated Oxidative Annulation) [2]: This method generates the triazole from a Hydrazone (formed from Hydrazide + Aldehyde).[1]
-
Step A (Hydrazone formation): Mix Hydrazide + Aldehyde in EtOH (reflux 2h). Isolate solid.
-
Step B (Cyclization):
Visualizing the Mechanism:
Caption: Oxidative cyclization bypasses the high-temperature dehydration barrier.[1]
Part 4: Data & Comparison of Methods
Select the method based on your substrate's tolerance.
| Method | Key Reagents | Temp | Best For... | Common Failure |
| Direct Condensation | Nitrile, Hydrazide, | 160°C | Robust, simple substrates | Nitrile unreactive; Decomposition at high T |
| Imidate (Pinner) | Nitrile -> Imidate, Hydrazide | 80°C | Electron-rich nitriles | Moisture hydrolyzing the imidate |
| Oxidative (Iodine) | Aldehyde, Hydrazide, | 80°C | Sterically hindered systems | Over-oxidation of sensitive groups |
| Transamidation | Thioamide, Hydrazide | 100°C | Very unreactive nitriles | Smell; Removal of sulfur byproducts |
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Zinc catalysts to lower the temperature?
A: Yes. Zinc Triflate (
Q: I am getting a mixture of 1,3,4-oxadiazole and 1,2,4-triazole. Why? A: This is a competition between the Oxygen and Nitrogen atoms of the hydrazide attacking the electrophile.
-
Cause: Acidic conditions often favor the Oxadiazole (via O-attack).[1]
-
Solution: Ensure your pH is basic (use
or ).[1] The Nitrogen is more nucleophilic in basic conditions, favoring the Triazole.
Q: Did you mean 1,2,3-Triazoles? A: If you are trying to make a "3,5-disubstituted" 1,2,3-triazole (which is actually a 1,5-disubstituted triazole in standard click chemistry numbering), you need Ruthenium (Cp*RuCl) catalysis, not Copper.[1] Copper (CuAAC) yields 1,4-isomers.[1]
References
-
BenchChem. (2025).[1][7] One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles. Retrieved from 7[1]
-
Yeung, K. S., et al. (2005). Synthesis of 3,5-Disubstituted-1,2,4-triazoles via an Oxidative Annulation Strategy. Journal of Organic Chemistry. Retrieved from 1[1]
-
Ueda, S., & Nagasawa, H. (2009).[5] Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Journal of the American Chemical Society.[5] Retrieved from 5[1]
-
Castanedo, G. M., et al. (2011).[8][10][12] General and Metal-Free Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Journal of Organic Chemistry. Retrieved from 12[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
- 3. A Simple and Efficient Synthesis of 3,4,5-Trisubstituted/N-Fused 1,2,4-Triazoles via Ceric Ammonium Nitrate Catalyzed Oxidative Cyclization of Amidrazones with Aldehydes Using Polyethylene Glycol as a Recyclable Reaction Medium [organic-chemistry.org]
- 4. 'One-flask' synthesis to 3,5-disubstituted 1,2,4-triazoles from aldehydes with hydrazonoyl hydrochlorides via 1,3-dipolar cycloaddition [organic-chemistry.org]
- 5. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 3,5-Disubstituted-(1 H-) and (2 H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Solving solubility issues of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol in NMR solvents
Technical Support Center
Topic: Solving Solubility Issues of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol in NMR Solvents Audience: Researchers, scientists, and drug development professionals. From the desk of: A Senior Application Scientist
Introduction: Understanding the Solubility Challenge
Welcome to the technical support guide for [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol. This molecule, with its rich functionality, is a promising scaffold in medicinal chemistry. However, its very features—a primary amine, a primary alcohol, and a 1,2,4-triazole ring—create a highly polar structure with extensive hydrogen bonding capabilities. This often leads to significant challenges in achieving the concentrations required for NMR analysis (typically 1-25 mg/mL for ¹H NMR) in common deuterated solvents.[1][2]
This guide provides a systematic, causality-driven approach to overcoming these solubility issues, moving from simple solvent selection to advanced chemical modification strategies. Our goal is to empower you to acquire high-quality NMR data efficiently.
Part 1: Foundational Troubleshooting - The Right Solvent for the Job
The most common point of failure is selecting a solvent that is chemically incompatible with the analyte. The structure of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol is dominated by hydrogen bond donors (-NH₂, -OH, ring N-H) and acceptors (triazole nitrogens, -OH oxygen). Solvents that cannot effectively compete with the molecule's self-association via hydrogen bonding will fail to dissolve it.
FAQ: My compound is insoluble in CDCl₃. What should I do?
Answer: Chloroform-d (CDCl₃) is a relatively non-polar solvent and lacks the ability to donate hydrogen bonds, making it a poor choice for this highly polar compound.[3] You should immediately switch to a polar, hydrogen-bond-accepting solvent. The most effective first-line choices are Dimethyl Sulfoxide-d₆ (DMSO-d₆) and Methanol-d₄ (CD₃OD).
Table 1: Recommended NMR Solvents for Polar Heterocycles
| Solvent | Formula | Polarity Index | Key Characteristics & Considerations |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 7.2 | Excellent first choice. Highly polar aprotic, strong H-bond acceptor. Dissolves a wide range of polar compounds.[4][5] Retains -OH and -NH proton signals, which is useful for structural elucidation. High boiling point can make sample recovery difficult. |
| Methanol-d₄ | CD₃OD | 5.1 | Good second choice. Polar protic solvent. Its hydroxyl group can solvate the analyte effectively. Caution: The acidic deuterium of the -OD group will cause rapid exchange with your compound's -OH and -NH₂ protons, leading to signal broadening or disappearance.[6] |
| Deuterium Oxide (D₂O) | D₂O | 10.2 | Use when pH adjustment is needed. The most polar solvent. Will readily exchange with all labile protons (-OH, -NH₂). Solubility is highly dependent on the pKa of the analyte. |
| Chloroform-d | CDCl₃ | 4.1 | Not recommended. Low polarity, poor H-bond donor/acceptor capability for this analyte.[3] |
| Acetone-d₆ | (CD₃)₂CO | 5.1 | Potentially useful. More polar than CDCl₃ but generally less effective than DMSO-d₆ for highly functionalized heterocycles.[3] |
Experimental Protocol 1: Standard Sample Preparation in DMSO-d₆
-
Weigh Sample: Accurately weigh 5-10 mg of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol directly into a clean, dry vial.
-
Add Solvent: Using a syringe or calibrated pipette, add 0.6-0.7 mL of DMSO-d₆ to the vial.[7]
-
Promote Dissolution: Cap the vial and gently vortex for 30-60 seconds. If solids remain, use a warm water bath (40-50°C) for 2-5 minutes to aid dissolution.
-
Filter and Transfer: To ensure a homogenous sample free of particulates, which can ruin NMR shimming, filter the solution.[7]
-
Prepare a filter pipette by placing a small, tight plug of cotton wool into a Pasteur pipette.
-
Transfer the solution through the filter pipette into a clean, high-quality NMR tube.
-
-
Cap and Analyze: Cap the NMR tube, wipe it clean, and it is ready for analysis.
Part 2: Advanced Strategies When Standard Solvents Fail
If you still face poor solubility in DMSO-d₆ or other polar solvents, it's likely due to strong intermolecular forces (e.g., crystal lattice energy) or aggregation. The following strategies are designed to disrupt these forces.
Strategy A: pH Adjustment for Solubility Enhancement
The presence of a basic aminomethyl group and an acidic triazole N-H makes the compound's net charge—and therefore its solubility in polar protic solvents like D₂O—highly dependent on pH.[8][9] By converting the neutral molecule into a salt (a cation or anion), we can dramatically increase its affinity for polar solvents.
Answer: Yes, this is a powerful technique, especially when using D₂O or Methanol-d₄. By adding a small amount of a deuterated acid or base, you can protonate the amine or deprotonate the triazole, respectively, forming a highly soluble salt.
Caption: Decision workflow for pH modification.
-
Prepare Slurry: Suspend ~5 mg of your compound in 0.7 mL of D₂O in a vial. It will likely not dissolve completely.
-
Add Acid: Add 1-2 µL of Trifluoroacetic acid-d (TFA-d) or a 35 wt. % solution of DCl in D₂O.
-
Observe: Cap and vortex the vial. The solid should dissolve as the highly soluble ammonium salt is formed. If not, add another 1-2 µL of acid.
-
Transfer and Analyze: Transfer the clear solution to an NMR tube for analysis.
-
Note on Spectrum: Be aware that the chemical shifts of protons near the newly-formed ammonium group will be significantly different from the neutral form. The labile N-H protons will likely exchange with the solvent and be invisible.
Strategy B: Employing Co-Solvent Systems
Sometimes, a single solvent isn't enough. A mixture of solvents, or a co-solvent system, can provide a unique solvation environment that disrupts the solute-solute interactions more effectively than either solvent alone.[9][10]
Answer: Yes. A very effective strategy is to add a small percentage of D₂O to your DMSO-d₆ sample. The D₂O can specifically interact with the most polar sites of your molecule, breaking up the aggregation and allowing the bulk DMSO-d₆ to solvate the rest of the molecule.
-
Prepare Slurry: Add 5-10 mg of your compound to a vial.
-
Add Solvents: Add 0.6 mL of DMSO-d₆ followed by 0.1 mL of D₂O (a 6:1 ratio).
-
Promote Dissolution: Cap and vortex. If needed, warm gently as described in Protocol 1. The combination of solvents should be more effective than DMSO-d₆ alone.
-
Transfer and Analyze: Filter the solution into an NMR tube.
-
Note on Spectrum: The residual water peak will be larger. Any labile -OH or -NH₂ protons will now exchange with D₂O and will likely not be observed.
Strategy C: Chemical Derivatization (The Last Resort)
When obtaining a spectrum of the native compound is impossible, or if solubility in a less polar solvent is required, chemical derivatization can be employed. This involves covalently modifying the polar functional groups (-OH and -NH₂) to create a less polar, more soluble analogue. This is an irreversible process for your sample and fundamentally changes the molecule you are analyzing. [11]
Answer: Yes, but with significant caveats. You can, for example, acetylate the amine and alcohol groups. The resulting di-acetylated product will be significantly less polar and likely soluble in CDCl₃ or Acetone-d₆. This is useful for confirming the carbon backbone of the structure but not for studying the properties of the original molecule.[12][13][14]
-
Reaction Setup: In a dry vial, suspend ~5 mg of your compound in 0.5 mL of pyridine-d₅.
-
Add Reagent: Add a 1.5 molar excess of acetic anhydride-d₆.
-
React: Cap the vial and let it stir at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC if possible).
-
Workup: Evaporate the pyridine-d₅ under a stream of nitrogen.
-
Prepare NMR Sample: Dissolve the dried residue in 0.7 mL of CDCl₃, filter into an NMR tube, and analyze. The resulting spectrum will be of the di-acetylated derivative.
Part 3: Summary and Troubleshooting Flowchart
The following table and flowchart summarize the decision-making process for tackling the solubility of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol.
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | When to Use | Pros | Cons |
| Solvent Change | First step for any new compound. | Simple, fast, non-destructive. | May not be sufficient for highly insoluble compounds. |
| pH Adjustment | When using protic solvents (D₂O, CD₃OD) and initial attempts fail. | Highly effective for ionizable compounds, non-destructive (reversible). | Alters chemical shifts, labile protons are lost, limited to protic solvents. |
| Co-Solvents | For partial solubility in a good solvent (like DMSO-d₆). | Simple, often effective, non-destructive. | Can complicate the spectrum with multiple solvent peaks, labile protons may be lost. |
| Derivatization | Last resort, for structural confirmation only. | Can make "unsolvable" compounds soluble in common solvents like CDCl₃. | Irreversible. The molecule under analysis is not the original compound. |
Caption: Troubleshooting flowchart for solubility issues.
References
-
Llinàs, M. & Goodson, B. (2020). NMR in drug discovery. RSC Publishing. [Link]
-
An, N., et al. (2018). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]
-
Shishmarev, K., & Widmalm, G. (2021). A pH-enhanced resolution in benchtop NMR spectroscopy. RSC Publishing. [Link]
-
Dotsenko, V. V. (2014). Response to "Can anybody tell me which solvent would be appropriate for collecting nmr data...". ResearchGate. [Link]
-
University of Guelph. NMR FAQs. Advanced Analysis Centre. [Link]
-
Day, S. E., et al. (2017). Aqueous NMR Signal Enhancement by Reversible Exchange in a Single Step Using Water-Soluble Catalysts. The Journal of Physical Chemistry C. [Link]
-
Jain, P., et al. (2022). Drug Solubility: Importance and Enhancement Techniques. International Journal of Fantasy and Mythology Research. [Link]
-
Gajewiak, J., et al. (2007). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Tetrahedron: Asymmetry. [Link]
-
EG Pat. (2019). Solvents in NMR spectroscopy. EG Pat Blog. [Link]
-
Harvey, D. (2023). Derivatization. Chemistry LibreTexts. [Link]
-
MIT OpenCourseWare. (2003). 8.1 - FT-NMR Sample Preparation Guide. MIT 5.301 Chemistry Laboratory Techniques. [Link]
-
Al-Ghananeem, A. M., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]
-
University of Wisconsin-Madison. Notes on NMR Solvents. [Link]
-
Neiat, F., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
-
University of California, Riverside. NMR Sample Preparation. Chemical Research Support. [Link]
-
K.C. et al. (2009). Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. International Journal of Pharmaceutics. [Link]
-
Western University. NMR Sample Preparation. JB Stothers NMR Facility. [Link]
-
Patel, K., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Kelleher, J. J., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry. [Link]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
Validation & Comparative
NMR spectral analysis of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol vs. 1,2,4-triazole
Topic: NMR Spectral Analysis of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol vs. 1,2,4-Triazole Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists[1]
Executive Summary
This guide provides a high-level technical comparison of the NMR spectral characteristics of the parent heterocycle 1,2,4-triazole versus its disubstituted derivative, [5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol .[1]
For drug development professionals, distinguishing these two species is a common task when verifying the functionalization of the triazole core—a popular bioisostere for amide bonds in kinase inhibitors and antifungal agents.[1][2] This analysis focuses on the diagnostic disappearance of ring protons , the chemical shift perturbations caused by hydroxymethyl and aminomethyl substituents, and the critical role of tautomerism in spectral interpretation.[1][2]
Structural Basis & Tautomeric Dynamics[1]
Before interpreting the spectra, one must understand the dynamic nature of the triazole core in solution.[2]
1,2,4-Triazole (Parent)[1][3][4][5]
-
Structure: A five-membered ring with three nitrogen atoms.
-
Tautomerism: In DMSO-d
, 1,2,4-triazole exists in rapid equilibrium between the 1H and 2H tautomers.[1] The 4H tautomer is energetically less favorable but accessible. -
Symmetry: Due to rapid proton exchange (prototropy), the molecule often appears effectively symmetrical on the NMR timescale at room temperature, rendering the C3 and C5 positions equivalent.[1][2]
[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol (Derivative)[1]
-
Structure: The C3 and C5 positions are fully substituted.
-
C3: Hydroxymethyl group (
). -
C5: Aminomethyl group (
).
-
-
Consequence: The symmetry is broken. The ring carbons are no longer equivalent, and the characteristic ring protons of the parent are replaced by functionalized side chains.[2]
Comparative 1H NMR Analysis
The transition from the parent triazole to the derivative is marked by three distinct spectral events:
-
Loss of the aromatic ring singlet.
-
Appearance of two distinct methylene signals.
-
differentiation of exchangeable protons (OH vs NH
vs Ring NH).
Table 1: 1H NMR Chemical Shift Comparison (DMSO-d )
| Feature | 1,2,4-Triazole (Parent) | [5-(Aminomethyl)-...]-methanol (Derivative) | Mechanistic Insight |
| Ring C-H | Absent | Diagnostic confirmation of full C3/C5 substitution.[1] | |
| Ring N-H | Highly variable; depends on concentration and H-bonding.[1] | ||
| -CH | Absent | Deshielded by electronegative oxygen.[1] Appears as doublet if coupling to OH is resolved. | |
| -CH | Absent | Less deshielded than O-substituted methylene.[1] | |
| Side Chain OH | Absent | Couples with methylene protons ( | |
| Side Chain NH | Absent | Often broadened by exchange; disappears upon D |
Note: Chemical shifts (
) are referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm).[1][3] Values are approximate ranges based on fragment analysis of analogous 3,5-disubstituted triazoles.
Detailed Spectral Interpretation
-
The "Clean" Region (7.0 - 9.0 ppm): In the parent compound, the singlet at ~8.25 ppm is the dominant feature.[1] In the derivative, this region should be silent (void of signals), confirming that no unsubstituted starting material remains.[1] Any signal here indicates incomplete reaction.
-
The Aliphatic Region (3.5 - 5.0 ppm): The derivative introduces two new methylene signals.
-
The hydroxymethyl (-CH
O-) protons appear downfield (~4.5 ppm ) due to the strong inductive effect of oxygen. -
The aminomethyl (-CH
N-) protons appear upfield (~3.8 ppm ) relative to the hydroxymethyl group, as nitrogen is less electronegative than oxygen.[1]
-
Comparative 13C NMR Analysis
Carbon-13 NMR provides definitive proof of the asymmetry introduced in the derivative.
Table 2: 13C NMR Chemical Shift Comparison
| Carbon Type | 1,2,4-Triazole ( | Derivative ( | Notes |
| Ring Carbons (C3/C5) | 147.0 (Broad/Averaged) | ~158.0 - 162.0 (Two signals) | Substitution pushes quaternary carbons downfield.[1] Asymmetry splits the signal. |
| -CH | Absent | ~56.0 - 58.0 | Typical aliphatic alcohol methylene.[1] |
| -CH | Absent | ~38.0 - 42.0 | Typical aliphatic amine methylene.[1] |
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this "Self-Validating" protocol designed to distinguish exchangeable protons from fixed structural protons.
Step-by-Step Methodology
-
Sample Preparation:
-
Acquisition (Standard):
-
Run a standard 1H NMR (minimum 16 scans).[1]
-
Checkpoint: Verify the solvent residual peak at 2.50 ppm and water at ~3.33 ppm.
-
-
The D
O Shake (Validation):-
Add 1-2 drops of D
O directly to the NMR tube. -
Shake vigorously and re-acquire the spectrum.
-
Result: All signals identified as OH, NH, or NH
(Side chains and Ring NH) must disappear .[1][2] The methylene signals (-CH -) will remain but may simplify (e.g., doublet becomes singlet) due to loss of coupling.[1]
-
Workflow Visualization
Caption: Decision tree for distinguishing parent triazole from the disubstituted derivative using 1H NMR.
Troubleshooting & Nuances
Tautomeric Broadening
In the derivative, the "4H" designation in the name implies the proton is on the nitrogen adjacent to the side chains.[1] However, in solution, the proton hops between N1, N2, and N4.[1]
-
Symptom: The Ring NH signal (>13 ppm) may be extremely broad or invisible at room temperature.
-
Solution: This is normal.[4] Do not take the absence of the NH signal as a lack of purity.
Water Suppression
Commercial DMSO-d
-
Interference: The water peak can overlap with the aminomethyl (-CH
NH ) signal (~3.8 ppm) or the bulk NH signal. -
Fix: Use "Dry" DMSO (ampules) or run the experiment at elevated temperature (e.g., 40°C) to shift the water peak upfield/downfield away from your signals.[1]
References
-
Chemical Shifts of Common Solvents: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][4][5][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link[1]
-
Triazole Tautomerism: Alkorta, I., et al. (2022).[1][2] Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate.[7] Link
-
1,2,4-Triazole Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] Link[1]
-
Substituted Triazole Synthesis & NMR: Wang, L., et al. (2014).[1][2] One-flask synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. RSC Advances. Link
Sources
Safety Operating Guide
Operational Disposal Guide: [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol
Executive Summary & Chemical Profile
This guide defines the operational protocol for the disposal of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol . Unlike common solvents or inorganic salts, this compound presents a dual-hazard profile due to its amphoteric nature (containing both a basic primary amine and a weakly acidic triazole ring) and its potential biological activity as a drug intermediate.
Immediate Action Required: Treat all waste streams containing this compound as Hazardous Chemical Waste requiring high-temperature incineration. Do not discharge into municipal sewer systems or trash.
Chemical Identity & Hazard Matrix
| Parameter | Specification | Operational Implication |
| CAS Number | 1190363-44-0 | Use for waste manifesting and inventory tracking. |
| Functional Groups | 1,2,4-Triazole; Aminomethyl; Methanol | Nitrogen-rich heterocycle. Potential for thermal energy release if shocked or heated under confinement. |
| Acidity/Basicity | Amphoteric (pKa ~10 for amine, ~2 for triazole) | Incompatible with strong acids AND strong oxidizers. Risk of exothermic neutralization or N-oxidation. |
| Physical State | Solid (typically off-white powder) | Hygroscopic. Keep containers tightly sealed to prevent caking/hydrolysis. |
| RCRA Status (USA) | Not explicitly P- or U-listed | Classify by characteristic. Default to D003 (Reactive) if potentially unstable, or general Toxic/Irritant. |
Pre-Disposal Stabilization & Segregation
Expert Insight: The most common accident involving aminotriazoles occurs during "bulking" (mixing waste streams). The amine group can react violently with acid chlorides or strong acids found in general organic waste drums.
Segregation Protocol
-
Isolate from Acids: Do not mix with acidic waste streams (e.g., TFA, HCl, Sulfuric Acid). The heat of neutralization can pressurize waste containers.
-
Isolate from Oxidizers: Segregate from peroxides, nitrates, and permanganates. Triazoles can be oxidized to unstable intermediates.
-
Solvent Compatibility:
-
Compatible: Water (basic pH), Methanol, Ethanol, DMSO.
-
Incompatible: Dichloromethane (slow reaction with amines over time), Acidic aqueous solutions.
-
Step-by-Step Disposal Workflow
Phase 1: Waste Characterization
Before moving the container, verify the state of the material.
-
Solid Waste: Pure powder, contaminated gloves, weigh boats.
-
Liquid Waste: Mother liquors, reaction mixtures.[1]
Phase 2: Packaging & Labeling
Crucial: Use High-Density Polyethylene (HDPE) containers. Avoid metal drums for liquid waste due to potential corrosion from the amine functionality.
Protocol A: Solid Waste (Pure Substance)
-
Transfer the solid material into a wide-mouth HDPE jar.
-
Double-bag the jar in clear polyethylene bags (secondary containment).
-
Labeling: Mark as "Hazardous Waste - Toxic/Irritant." Explicitly write: "[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol - Nitrogen Heterocycle."
Protocol B: Liquid Waste (Solutions)
-
pH Check: Dip a pH strip into the waste.
-
If pH < 4: Slowly neutralize with Sodium Bicarbonate (NaHCO₃) to pH 6-8 to prevent acid-catalyzed decomposition in the drum.
-
If pH > 10: Acceptable for "Basic Organic" waste streams.
-
-
Solvent Check: Ensure the solvent carrier is listed on the tag (e.g., "10% Compound in Methanol").
-
Venting: Use a vented cap (Safety Eco-Funnel) for the first 24 hours if the solution was recently neutralized, to allow CO₂ escape.
Phase 3: Final Destruction
The only acceptable destruction method for this compound is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete breakdown of the nitrogen-rich triazole ring, preventing environmental leaching.
Decision Logic & Workflow Visualization
The following diagram outlines the decision-making process for researchers at the bench.
Figure 1: Operational decision matrix for segregating and packaging triazole-derivative waste streams.
Regulatory & Compliance Reference
Compliance with local and federal regulations is mandatory.[2][3] This protocol aligns with US EPA RCRA standards but prioritizes stricter "Best Management Practices" (BMP) due to the specific chemistry of triazoles.
-
US EPA RCRA: While not specifically listed (P or U list), the generator must determine if the waste exhibits hazardous characteristics (Ignitability D001, Corrosivity D002, Reactivity D003) [1].[4]
-
DOT Shipping: If shipping pure material for disposal, it likely falls under UN 3259, Amines, solid, corrosive, n.o.s. (Triazole derivative) or UN 3077, Environmentally hazardous substance, solid, n.o.s. depending on specific toxicity data [2].
References
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Guidelines. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. Compound Summary for 1,2,4-Triazole Derivatives (General Hazard Class). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
